REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7](=[S:9])=[S:8].[OH-].[Na+].S(OC)(O[CH3:16])(=O)=O>O>[N:1]1([C:7]([S:9][CH3:16])=[S:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
201 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0.138 L
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
217 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C. with an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 1 h at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the obtained solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum over phosphorus pentoxide at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C(=S)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |